(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride
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Overview
Description
(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is a heterocyclic compound that contains both a tetrazole and a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both tetrazole and thiazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a wide range of enzymes and receptors in organisms .
Mode of Action
It’s known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions . This interaction can lead to a wide range of biological properties .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
It’s known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Compounds with similar structures have shown significant biological activities, such as antibacterial, anticancer, and anti-tb activities .
Action Environment
It’s known that the thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the tetrazole moiety. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. Subsequently, the tetrazole ring can be introduced via a cycloaddition reaction with an azide source under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine: Lacks the dihydrochloride moiety but shares similar core structure.
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole.
Tetrazole derivatives: Compounds such as 5-aminotetrazole and 1-methyltetrazole.
Uniqueness
(4-(2H-Tetrazol-5-yl)thiazol-2-yl)methanamine dihydrochloride is unique due to the combination of both tetrazole and thiazole rings in its structure. This dual functionality imparts distinct chemical and biological properties that are not observed in compounds containing only one of these rings. The presence of the dihydrochloride moiety also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
[4-(2H-tetrazol-5-yl)-1,3-thiazol-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6S.2ClH/c6-1-4-7-3(2-12-4)5-8-10-11-9-5;;/h2H,1,6H2,(H,8,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCWARZARVMFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)C2=NNN=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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